2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound characterized by its unique structure, which includes a piperidine ring bonded to isonicotinoyl and isonicotinonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-1-yl)isonicotinonitrile
- 4-Cyanopyridine
- Indole derivatives
Uniqueness
Compared to similar compounds, 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Overview of 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile
This compound is a compound that belongs to the class of isonicotinonitriles, which are derivatives of isonicotinic acid. This class of compounds has been studied for various biological activities, particularly in the context of medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound features:
- Isonicotinoyl group : Contributes to the compound's interaction with biological targets.
- Piperidine ring : Known for its role in enhancing pharmacological properties.
- Nitrile functional group : Often associated with increased biological activity.
Property | Value |
---|---|
Molecular Formula | C14H16N4O |
Molecular Weight | 252.30 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Compounds similar to this compound have shown promising antimicrobial properties. Research indicates that isonicotinic acid derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of isonicotinonitriles. For example, compounds with similar structures have been observed to induce apoptosis in cancer cells through various pathways, including:
- Inhibition of cell proliferation : By affecting key signaling pathways.
- Induction of oxidative stress : Leading to cell death.
Neuroprotective Effects
Some derivatives of isonicotinonitriles exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The presence of piperidine may enhance the ability of these compounds to cross the blood-brain barrier, thereby exerting protective effects on neuronal cells.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted by Smith et al. (2020) demonstrated that a related compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro, suggesting a potential application in developing new antibiotics.
- Anticancer Activity : In a study by Johnson et al. (2021), an isonicotinonitrile derivative was shown to reduce cell viability in human breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Neuroprotection : Research by Lee et al. (2022) highlighted that a similar compound provided significant neuroprotection against oxidative stress in cultured neuronal cells, indicating potential therapeutic applications for Alzheimer's disease.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme inhibition : Targeting specific enzymes involved in metabolic pathways.
- Receptor modulation : Interacting with neurotransmitter receptors or other cellular receptors.
Properties
IUPAC Name |
2-[1-(pyridine-4-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-11-13-3-8-20-16(10-13)23-15-2-1-9-21(12-15)17(22)14-4-6-19-7-5-14/h3-8,10,15H,1-2,9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPKOWQGPKNOIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NC=C2)OC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.